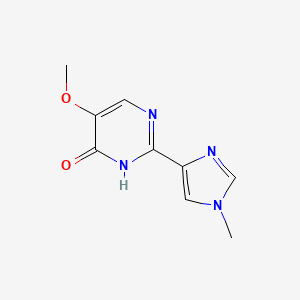

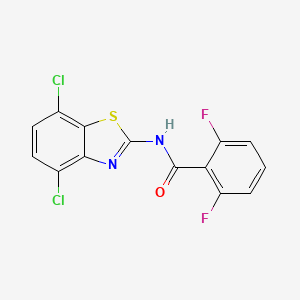

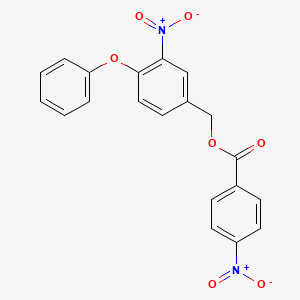

![molecular formula C23H17F3N4O3 B2827894 2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 902959-99-3](/img/structure/B2827894.png)

2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of dihydropyrido[2,3-d]pyrimidin-2-one, which is a type of fused heterocycle . These structures are often found in biologically active molecules and are considered privileged structures in drug development .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as dihydropyrido[2,3-d]pyrimidin-2-ones have been synthesized through one-pot reactions involving aldehydes, barbituric acid, and ammonium acetate/urea . This reaction is promoted by DIPEAc and can be carried out at room temperature .科学研究应用

选择性醛糖还原酶抑制剂和抗氧化剂特性:

- 已将吡啶并[1,2-a]嘧啶-4-酮衍生物(包括与所查询化学物质结构相似的化合物)鉴定为选择性醛糖还原酶抑制剂。这些化合物还表现出显着的抗氧化剂特性,表明在氧化应激相关疾病中具有潜在的治疗应用 (La Motta 等,2007 年)。

使用 PET 成像转运蛋白:

- 某些 2-苯基吡唑并[1,5-a]嘧啶乙酰胺的放射合成,与所讨论的化学物质密切相关,已被用于通过正电子发射断层扫描 (PET) 对转运蛋白 (18 kDa) 进行成像。这表明在神经和精神疾病成像中具有潜在的应用 (Dollé 等,2008 年)。

潜在的外周苯二氮卓受体配体:

- 包括 2-苯基吡唑并[1,5-a]嘧啶-3-基乙酰胺在内的化合物已被研究为选择性外周苯二氮卓受体配体。此探索包括研究它们调节某些细胞类型中类固醇生物合成的能力,表明可能与神经药理学和内分泌学相关 (Selleri 等,2005 年)。

癌症治疗中的抗叶酸剂:

- 对 6-芳基硫代-2,4-二氨基-5-乙基吡咯并[2,3-d]嘧啶(结构上类似于所讨论的化合物)的研究表明,这些化合物是二氢叶酸还原酶的潜在抑制剂,二氢叶酸还原酶是癌细胞增殖的关键酶。这表明在癌症治疗中作为抗叶酸剂的潜在应用 (Gangjee 等,2007 年)。

抗菌和抗结核活性:

- 某些包含嘧啶的化合物已被评估其抗菌和抗结核活性。其中包括各种取代的乙酰胺,表明在开发新的抗菌剂中可能使用 (Soni 和 Patel,2017 年)。

胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂:

- 对某些 2,4-二氨基-5-芳基硫代-取代-6-甲基噻吩并[2,3-d]嘧啶的研究揭示了它们作为胸苷酸合成酶和二氢叶酸还原酶双重抑制剂的潜力。这表明它们在癌症治疗中的应用,特别是在克服耐药机制方面 (Gangjee 等,2008 年)。

作用机制

Target of Action

AKOS001878005, also known as 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a small molecule that targets the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that control the expression of genes involved in red blood cell production .

Mode of Action

AKOS001878005 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001878005 stabilizes HIFs, leading to an increase in the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This mechanism of action is independent of the free iron concentration .

Biochemical Pathways

The primary biochemical pathway affected by AKOS001878005 is the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by HIF-PH enzymes, marking them for degradation. When akos001878005 inhibits the hif-ph enzymes, hifs are stabilized and can translocate to the nucleus, where they induce the transcription of epo . This results in increased production of red blood cells.

Result of Action

The primary result of AKOS001878005’s action is an increase in the production of red blood cells. This is achieved through the increased synthesis and secretion of EPO, stimulated by the stabilization of HIFs . This makes AKOS001878005 a potential treatment for conditions characterized by a deficiency in red blood cells, such as anemia associated with chronic kidney disease .

属性

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O3/c24-23(25,26)17-10-4-5-11-18(17)28-19(31)14-29-20-16(9-6-12-27-20)21(32)30(22(29)33)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSZHXTXIJVYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

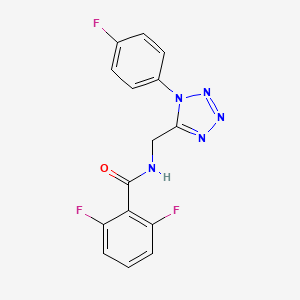

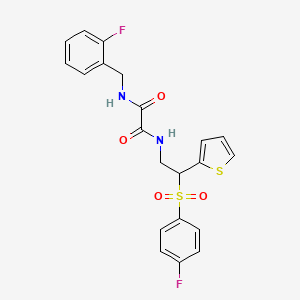

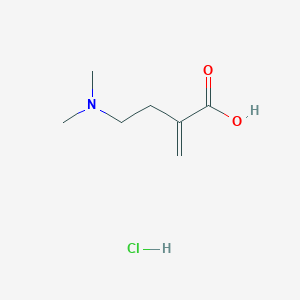

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)

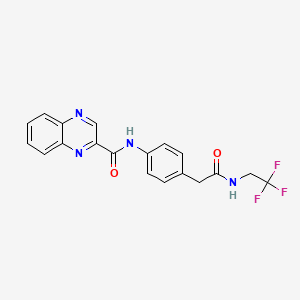

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)